molecular formula C8H12N4O2 B14015555 (S)-1-Acetyl-alpha-amino-1H-imidazole-4-propanamide CAS No. 54831-57-1

(S)-1-Acetyl-alpha-amino-1H-imidazole-4-propanamide

Cat. No.: B14015555
CAS No.: 54831-57-1
M. Wt: 196.21 g/mol
InChI Key: JEJJSUSQDDAEKQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-ACETAMIDO-3-(1H-IMIDAZOL-5-YL)PROPANAMIDE is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often involve the use of nickel catalysts and mild conditions to accommodate various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-ACETAMIDO-3-(1H-IMIDAZOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(S)-2-ACETAMIDO-3-(1H-IMIDAZOL-5-YL)PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-ACETAMIDO-3-(1H-IMIDAZOL-5-YL)PROPANAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Imidazolepropionic acid
  • 4-Imidazoleacetic acid
  • 1H-Imidazole-4-propanoic acid

Comparison: (S)-2-ACETAMIDO-3-(1H-IMIDAZOL-5-YL)PROPANAMIDE is unique due to the presence of both acetamido and propanamide groups, which enhance its binding affinity and specificity for certain molecular targets. This distinguishes it from other imidazole derivatives that may lack these functional groups .

Properties

CAS No.

54831-57-1

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanamide

InChI

InChI=1S/C8H12N4O2/c1-5(13)12-7(8(9)14)2-6-3-10-4-11-6/h3-4,7H,2H2,1H3,(H2,9,14)(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

JEJJSUSQDDAEKQ-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.